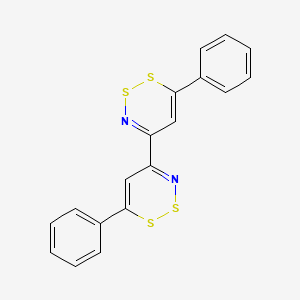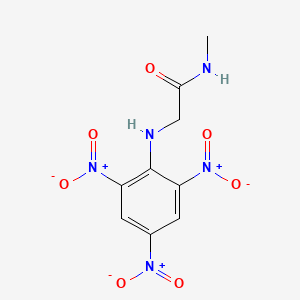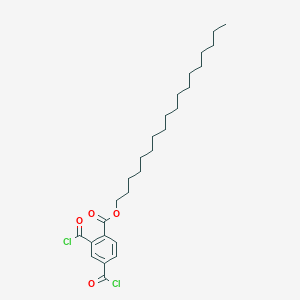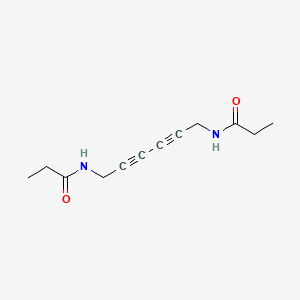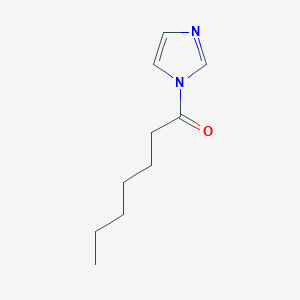![molecular formula C17H16N2O5 B14311605 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate CAS No. 112240-10-5](/img/structure/B14311605.png)
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is an organic compound that features a nitrophenyl group and a benzyloxyimino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(benzyloxy)imino]butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents can be applied on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyloxyimino derivatives.
Scientific Research Applications
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyloxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl butyrate: Similar structure but lacks the benzyloxyimino group.
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of a butanoate group.
4-Nitrophenyl palmitate: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is unique due to the presence of both the nitrophenyl and benzyloxyimino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
CAS No. |
112240-10-5 |
|---|---|
Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(18-23-12-13-6-4-3-5-7-13)17(20)24-15-10-8-14(9-11-15)19(21)22/h3-11H,2,12H2,1H3 |
InChI Key |
LIRVHPKVIQMUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



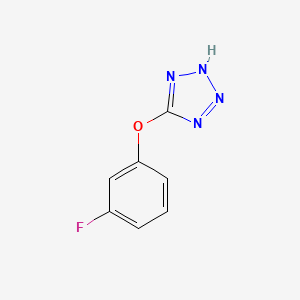
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
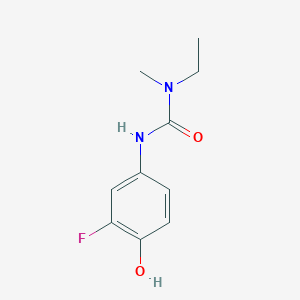
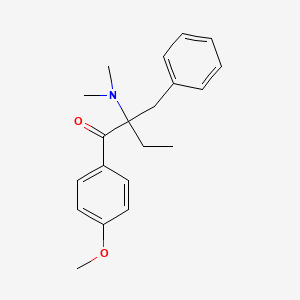
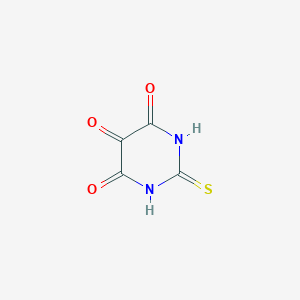
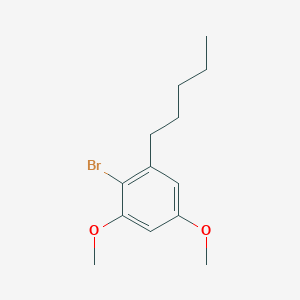
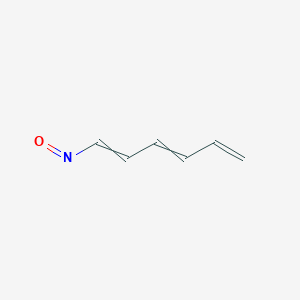
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
